

PF-4136309 versus other CCR2 inhibitors

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Compound of Interest

Compound Name: PF-4136309

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A Comparative Guide to **PF-4136309** and Other CCR2 Inhibitors for Researchers

This guide provides a detailed comparison of the CCR2 inhibitor **PF-4136309** with other notable inhibitors of the C-C chemokine receptor type 2 (CCR2). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.

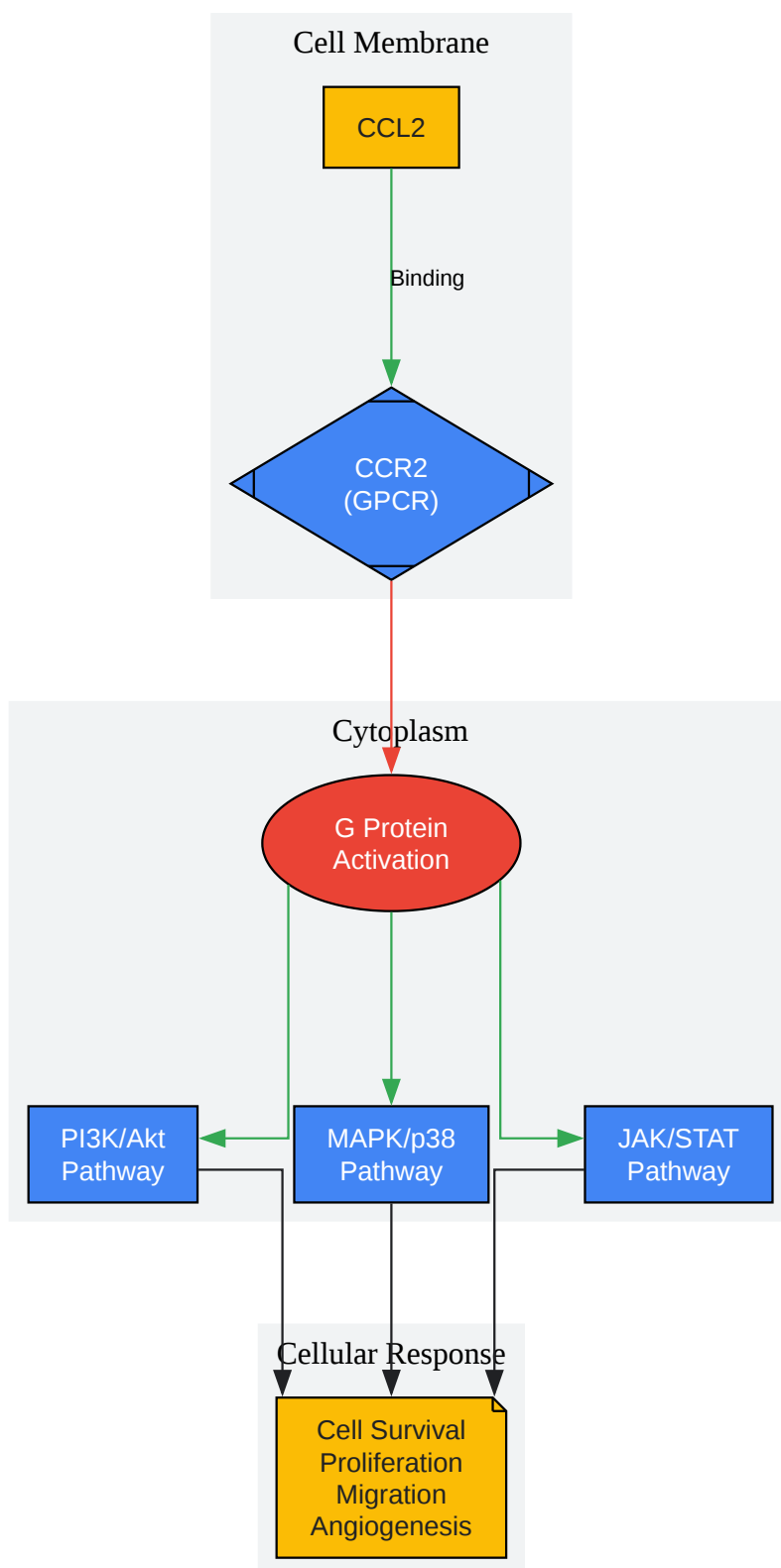
Introduction to PF-4136309

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small-molecule antagonist of the CCR2 receptor.[1][2][3] It functions by specifically binding to CCR2 and preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[2][4] This action inhibits the downstream signaling pathways that are crucial for the migration and infiltration of monocytes and macrophages to sites of inflammation and tumors.[2][4] Developed by Pfizer, **PF-4136309** has been investigated for its therapeutic potential in inflammatory diseases and cancer.[2][5] However, its development for hepatic fibrosis, pain, and pancreatic cancer has been discontinued.[5] A phase 1b clinical trial in combination with chemotherapy for metastatic pancreatic cancer raised concerns about pulmonary toxicity and did not demonstrate a significant improvement in efficacy.[6]

The CCR2 Signaling Pathway

The CCL2-CCR2 signaling axis is a key player in the immune response and is implicated in the pathogenesis of various diseases, including inflammatory conditions and cancer.[7][8] CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages,

dendritic cells, and memory T cells.[8][9] The binding of the chemokine CCL2 to CCR2 initiates a cascade of intracellular signaling events. These signaling pathways, including PI3K/Akt, MAPK/p38, and JAK/STAT, regulate a variety of cellular processes such as chemotaxis, cell survival, proliferation, and angiogenesis.[7][10][11][12] By blocking this initial binding step, CCR2 inhibitors like **PF-4136309** can effectively modulate these pathological processes.



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Caption: Simplified CCR2 signaling cascade.

Comparative Analysis of CCR2 Inhibitors

PF-4136309 is one of several small-molecule inhibitors developed to target the CCR2 receptor. Below is a quantitative comparison of its in vitro potency against other known CCR2 antagonists.

Inhibitor	Target(s)	Human CCR2 IC50 (Binding Assay)	Human CCR2 IC50 (Chemotaxis Assay)	Mouse CCR2 IC50 (Binding Assay)	Rat CCR2 IC50 (Binding Assay)	Notes
PF-4136309	CCR2	5.2 nM[1][2]	3.9 nM[1][13]	17 nM[1][2]	13 nM[1][2]	Orally bioavailable, discontinued development.[1][5]
INCB3344	CCR2	5.1 nM[14]	3.8 nM[14]	9.5 nM[14]	-	Potent and selective CCR2 antagonist.[14]
RS504393	CCR2 (CCR1 at higher conc.)	98 nM[14]	-	-	-	Selective for CCR2 over CCR1.[14]
RS-102895	CCR2	360 nM[14]	-	-	-	No effect on CCR1.[14]

MK0812	CCR2	-	-	-	-	Identified as most potent in a calcium influx assay comparing 10 inhibitors. [15]
Cenicriviroc	CCR2 & CCR5	-	-	-	-	Dual inhibitor. [14]
BMS-813160	CCR2 & CCR5	-	-	-	-	Dual inhibitor. [14]
CCX140	CCR2	-	-	-	-	Showed positive results in a Phase II trial for diabetic nephropathy. [16]
CCX872-B	CCR2	-	-	-	-	Advanced to clinical trials.

Experimental Methodologies

The data presented in this guide are derived from a variety of standard preclinical assays designed to characterize the potency and selectivity of enzyme inhibitors.

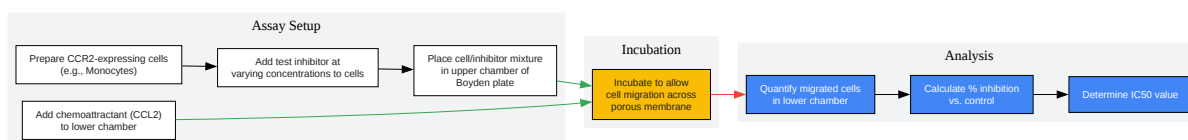
Radioligand Binding Assays

- Objective: To determine the affinity of an inhibitor for its target receptor by measuring the displacement of a radiolabeled ligand.
- General Protocol:
 - Cell membranes expressing the CCR2 receptor are prepared.
 - A constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]CCL2) is incubated with the cell membranes.
 - Increasing concentrations of the test inhibitor (e.g., **PF-4136309**) are added to the mixture.
 - After incubation, the bound and free radioligand are separated by filtration.
 - The amount of bound radioactivity is measured using a scintillation counter.
 - The IC₅₀ value, the concentration of inhibitor required to displace 50% of the radiolabeled ligand, is calculated.

Chemotaxis Assays

- Objective: To measure the ability of an inhibitor to block the migration of cells towards a chemoattractant.
- General Protocol:
 - A multi-well plate with a porous membrane separating an upper and lower chamber is used (e.g., a Boyden chamber).
 - Cells expressing CCR2 (e.g., monocytes or THP-1 cells) are placed in the upper chamber.
 - A chemoattractant (e.g., CCL2) is placed in the lower chamber to create a concentration gradient.
 - The test inhibitor is added to the upper chamber with the cells at various concentrations.
 - The plate is incubated for a period to allow cell migration through the membrane.

- The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
- The IC₅₀ value is determined as the inhibitor concentration that causes a 50% reduction in cell migration.



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Caption: Workflow for a typical chemotaxis assay.

In Vivo Pharmacokinetic Studies

- Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a living organism.
- General Protocol (for Oral Bioavailability):
 - The test compound (**PF-4136309**) is administered to animal models (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes in separate groups.[13]
 - Blood samples are collected at multiple time points after administration.
 - The concentration of the drug in the plasma is measured using analytical techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
 - Pharmacokinetic parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and the area under the concentration-time curve (AUC) are calculated for both routes of administration.[13]

- Oral bioavailability (F%) is calculated as $(AUC_{PO} / AUC_{IV}) * 100$.

Conclusion

PF-4136309 is a well-characterized, potent, and selective CCR2 antagonist that has provided valuable insights into the therapeutic potential of targeting the CCL2-CCR2 axis. While its clinical development was halted, the preclinical data available for **PF-4136309** serves as an important benchmark for the evaluation of new and existing CCR2 inhibitors.[5][6] As evidenced by the comparative data, several other compounds, such as INCB3344 and MK0812, exhibit similar or potentially superior potency.[14][15] Furthermore, the development of dual CCR2/CCR5 inhibitors like Cenicriviroc and the clinical progress of molecules like CCX140 highlight the ongoing and evolving strategies within this field of research.[14][16] Researchers are encouraged to consider the specific attributes of each inhibitor, including its selectivity profile and stage of development, when designing experiments to investigate the role of CCR2 in health and disease.

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